Schisandrin B

Cancer Pharmacology Multidrug Resistance P-glycoprotein Inhibition

Select Schisandrin B (Sch B; γ-Schisandrin) for defined P-glycoprotein inhibition and Nrf2/ARE activation in hepatoprotection studies. It differs from Schisandrin A in mechanism and potency. Ideal for MDR reversal and oxidative stress assays. Order high-purity reference material online.

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
CAS No. 82467-51-4
Cat. No. B1680262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandrin B
CAS82467-51-4
SynonymsRubschisandrin; 
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
InChIInChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3
InChIKeyRTZKSTLPRTWFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Schisandrin B (CAS 82467-51-4) Procurement Guide: Dibenzocyclooctadiene Lignan for Hepatoprotection and Multidrug Resistance Research


Schisandrin B (Sch B; γ-Schisandrin; CAS 82467-51-4) is a dibenzocyclooctadiene lignan and the most abundant bioactive constituent isolated from the dried fruits of Schisandra chinensis (Turcz.) Baill. (Fructus Schisandrae) [1]. With a molecular formula of C23H28O6 and a molecular weight of 400.46 g/mol, it serves as the core chemical scaffold for multiple pharmacological investigations. Its principal reported bioactivities include potent hepatoprotection, P-glycoprotein (P-gp) inhibition for multidrug resistance reversal, and selective CYP enzyme modulation, positioning it as a critical reference standard and active pharmaceutical ingredient for liver disease and cancer pharmacology research [2].

Why Schisandrin B Cannot Be Interchanged with Other Schisandra Lignans: A Procurement Risk Analysis


Schisandrin B exhibits divergent biological activity and mechanism profiles compared to its closest structural analogs, notably Schisandrin A (Sch A; Schisandrol A), Schisandrol B (SolB; Gomisin A), and Schisantherin A (SthA). Although they share a dibenzocyclooctadiene skeleton, variations in methylenedioxy bridge positioning and stereochemistry profoundly alter target engagement and downstream signaling [1]. For instance, Sch B uniquely induces a biphasic CYP3A4 effect (inhibition/induction) and robust mitochondrial heat shock protein (HSP25/70) production, whereas Sch A shows stronger anti-inflammatory but weaker P-gp inhibition potency [2][3]. In hepatoprotection assays, Sch A and Sch B exhibit divergent mechanisms: Sch A protects via direct anti-inflammatory pathway suppression, while Sch B protects via Nrf2-mediated thioredoxin induction and mitochondrial glutathione antioxidant status enhancement [4]. Procurement of an incorrect or unspecified lignan therefore risks experimental failure in P-gp reversal assays or misleading hepatoprotection data due to divergent HSP induction.

Schisandrin B Comparative Evidence: Head-to-Head Quantitative Performance Data for Scientific Selection


Schisandrin B Demonstrates Superior Potency in Reversing P-glycoprotein-Mediated Multidrug Resistance

Schisandrin B functions as a potent inhibitor of P-glycoprotein (P-gp), with reported activity fully reversing drug resistance in multiple MDR cell lines and restoring intracellular drug accumulation [1]. In a direct comparative study assessing the ability of six bioactive lignans to increase tacrolimus (FK506) oral bioavailability via P-gp inhibition, Schisandrin B, along with Schisandrin A and Schisandrol B, was confirmed to inhibit P-gp-mediated efflux [2]. Importantly, while Schisandrin B demonstrates strong P-gp inhibition, Schisandrol B exhibited the most pronounced effect on increasing FK506 AUC and oral bioavailability among the tested lignans, indicating that selection between Sch B and Sol B may depend on the specific pharmacokinetic endpoint required [2].

Cancer Pharmacology Multidrug Resistance P-glycoprotein Inhibition

Schisandrin B Exhibits 2-Fold Higher Potency than Schisandrin A in Suppressing Acne-Related Inflammatory Cytokine Release

In a direct comparative study using THP-1 human monocytic cells stimulated with Propionibacterium acnes, Schisandrin B demonstrated superior potency in inhibiting inflammatory cytokine release compared to Schisandrin A [1]. Schisandrin B (and C) inhibited cytokine release at a concentration of 5 μM, whereas Schisandrin A required double the concentration (10 μM) to achieve comparable effect [1]. Furthermore, the compounds engaged distinct MAPK signaling nodes: Schisandrin B exerted a strong effect on p38 kinase, with a lesser effect on ERK and almost no effect on JNK; in contrast, Schisandrin A primarily suppressed JNK activation [1].

Dermatology Research Anti-inflammatory Cytokine Modulation

Schisandrin B Uniquely Induces Nrf2/Thioredoxin-Mediated Anti-Inflammatory Response Not Observed with Schisandrin A

A head-to-head mechanistic comparison in LPS-stimulated RAW264.7 macrophages revealed a critical mechanistic divergence: only Schisandrin B, but not Schisandrin A, activated nuclear factor (erythroid-derived 2)-like factor 2 (Nrf2) and induced a significant increase in thioredoxin (TRX) expression [1]. The Sch B-induced increase in TRX expression was associated with the suppression of pro-inflammatory cytokines and effectors [1]. Conversely, Sch A produced more pronounced overall anti-inflammatory inhibition but acted via greater depletion of cellular reduced glutathione (GSH) and increased glutathione S-transferase activity [1].

Immunopharmacology Nrf2 Signaling Redox Biology

Schisandrin B Achieves Superior Hepatoprotection via Mitochondrial Glutathione and Heat Shock Protein (HSP25/70) Induction

In a comparative hepatoprotection study in mice challenged with carbon tetrachloride (CCl4), Schisandrin B (2 mmol/kg) treatment produced time-dependent enhancements in both hepatic mitochondrial glutathione antioxidant status and hepatic HSP25/70 production, with maximum stimulation at 24 hours post-dosing [1]. While Schisandrin A (2 mmol/kg) also enhanced mitochondrial glutathione antioxidant status and HSP25/70 production in control mice and protected against CCl4 hepatotoxicity, its protection was associated with enhanced mitochondrial glutathione antioxidant status but not HSP25/70 production in CCl4-intoxicated mice [1]. The non-hepatoprotective analog DDB increased HSP25/70 levels but not mitochondrial GSH levels or GST activity, confirming that mitochondrial glutathione enhancement is critical for protection [1].

Hepatology Mitochondrial Antioxidant Defense Heat Shock Proteins

Schisandrin B Shows Potent CYP3A4 Inhibition with Distinct Enzyme Kinetics Relative to Schisandrin A

Both Schisandrin A and Schisandrin B are recognized CYP3A4 inhibitors, but they exhibit distinct inhibition kinetics and potency profiles [1]. In rat liver microsomes (RLM), Schisandrin B exhibits a Ki value of 4.24 μM for CYP3A-mediated midazolam metabolism, with reversible, non-competitive inhibition kinetics [1]. Schisandrin A shows variable Ki values across studies ranging from 1.51 μM (HLM, competitive) to 74.1 μM (HLM, mixed) to 4.8 μM (RLM) [1]. Importantly, in a 2024 physiologically-based pharmacokinetic study, Schisantherin A and Schisandrol B, but not Schisandrin A, potently inhibited CYP3A4-mediated metabolism of bosutinib [2]. Schisandrin B's non-competitive inhibition mode suggests it binds to an allosteric site distinct from the substrate-binding pocket, which may have different implications for drug-drug interaction predictions than the competitive inhibition exhibited by Sch A [1].

Drug Metabolism CYP3A4 Inhibition Herb-Drug Interactions

Schisandrin B Optimal Procurement and Application Scenarios for Research and Development


Validation of P-glycoprotein (P-gp) Inhibition in Multidrug Resistance (MDR) Cancer Assays

Schisandrin B serves as a validated positive control for reversing P-glycoprotein-mediated drug efflux in MDR cancer cell lines (e.g., K562/Adr, MCF-7/Adr, KBv200) [1]. Its ability to fully restore intracellular drug accumulation at non-cytotoxic concentrations makes it suitable for calibrating high-throughput screening assays for novel MDR reversal agents [1]. For researchers seeking maximum pharmacokinetic enhancement of P-gp substrate drugs, Schisandrol B may offer stronger effects on AUC and oral bioavailability, but Sch B provides reliable, well-characterized P-gp inhibition [2].

Mechanistic Studies of Nrf2-Dependent Cytoprotection and Thioredoxin Induction

Schisandrin B is uniquely suited as a chemical probe for investigating Nrf2-mediated thioredoxin (TRX) induction, a mechanism not shared by Schisandrin A [1]. This property is particularly valuable for studies examining redox-dependent anti-inflammatory pathways, where Sch A acts primarily through GSH depletion and GST activation rather than Nrf2/TRX signaling [1]. Sch B should be procured specifically when the research objective requires activation of the Nrf2-ARE axis and subsequent TRX expression.

Hepatoprotection Research Requiring Mitochondrial Glutathione and Heat Shock Protein (HSP) Co-Induction

Schisandrin B is the preferred lignan for investigating integrated hepatoprotective mechanisms involving both mitochondrial glutathione antioxidant status and heat shock protein (HSP25/70) induction [1]. In CCl4-induced liver injury models, Sch B uniquely maintains protection through both pathways, whereas Sch A protection is associated only with mitochondrial GSH enhancement [1]. This dual mechanism makes Sch B an essential positive control for studies exploring cellular stress responses and mitochondrial quality control in hepatocytes.

CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies and In Vitro Metabolism Assays

Schisandrin B is a valuable tool compound for investigating non-competitive CYP3A4 inhibition mechanisms [1]. Its distinct inhibition kinetics (Ki ~4.24 μM, non-competitive) differ from the competitive/mixed inhibition patterns of Schisandrin A [1]. Researchers conducting herb-drug interaction studies or PBPK modeling should note that Schisandrol B and Schisantherin A, not Schisandrin A, potently inhibit CYP3A4-mediated bosutinib metabolism [2]. Sch B should be included in lignan panels to capture the full spectrum of CYP3A4 modulation effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisandrin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.